molecular formula C7H5BF2O3 B2425964 (2,5-Difluoro-3-formylphenyl)boronic acid CAS No. 2377606-10-3

(2,5-Difluoro-3-formylphenyl)boronic acid

Cat. No.: B2425964
CAS No.: 2377606-10-3
M. Wt: 185.92
InChI Key: AKFWTFPLYNTOEN-UHFFFAOYSA-N
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Description

(2,5-Difluoro-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a formyl group at the 3 position.

Mechanism of Action

Target of Action

The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (2,5-Difluoro-3-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces (2,5-Difluoro-3-carboxyphenyl)boronic acid.

    Reduction: Produces (2,5-Difluoro-3-hydroxymethylphenyl)boronic acid.

Scientific Research Applications

(2,5-Difluoro-3-formylphenyl)boronic acid has several applications in scientific research:

Properties

IUPAC Name

(2,5-difluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWTFPLYNTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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